molecular formula C11H20O10 B12076828 2-O-(b-D-Galactopyranosyl)-D-xylopyranose

2-O-(b-D-Galactopyranosyl)-D-xylopyranose

Katalognummer: B12076828
Molekulargewicht: 312.27 g/mol
InChI-Schlüssel: NTQWZXRSBBGWFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-(b-D-Galactopyranosyl)-D-xylopyranose is a disaccharide composed of a galactose and a xylose molecule linked through a glycosidic bond. . It is a significant molecule in the field of carbohydrate chemistry and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose typically involves the glycosylation of a xylose derivative with a galactose donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst like a Lewis acid (e.g., BF3·Et2O) to promote the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-(b-D-Galactopyranosyl)-D-xylopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-O-(b-D-Galactopyranosyl)-D-xylopyranose has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic bond and catalyze its cleavage or formation, respectively. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-O-(b-D-Galactopyranosyl)-D-glucose: Similar structure but with a glucose unit instead of xylose.

    2-O-(b-D-Galactopyranosyl)-D-galactopyranose: Contains two galactose units.

    4-O-(b-D-Galactopyranosyl)-D-glucopyranose: Different linkage position and sugar units

Uniqueness

2-O-(b-D-Galactopyranosyl)-D-xylopyranose is unique due to its specific glycosidic linkage and the combination of galactose and xylose units.

Eigenschaften

Molekularformel

C11H20O10

Molekulargewicht

312.27 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-(2,4,5-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol

InChI

InChI=1S/C11H20O10/c12-1-4-6(15)7(16)8(17)11(20-4)21-9-5(14)3(13)2-19-10(9)18/h3-18H,1-2H2

InChI-Schlüssel

NTQWZXRSBBGWFC-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.